molecular formula C4H8Br2O3P- B14304876 2,3-Dibromopropyl methylphosphonate CAS No. 114176-70-4

2,3-Dibromopropyl methylphosphonate

Cat. No.: B14304876
CAS No.: 114176-70-4
M. Wt: 294.89 g/mol
InChI Key: JMHFFXFNGJDCEN-UHFFFAOYSA-M
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Description

2,3-Dibromopropyl methylphosphonate is a chemical compound known for its applications in various fields, including flame retardants and industrial processes. This compound is characterized by the presence of bromine atoms and a methylphosphonate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromopropyl methylphosphonate typically involves the bromination of propyl methylphosphonate. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the propyl group.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination reactors where propyl methylphosphonate is treated with bromine. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopropyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding propyl methylphosphonate.

    Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of propyl methylphosphonate.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2,3-Dibromopropyl methylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Employed as a flame retardant in various materials, including textiles and plastics.

Mechanism of Action

The mechanism of action of 2,3-dibromopropyl methylphosphonate involves its interaction with specific molecular targets. The bromine atoms and the methylphosphonate group play crucial roles in its reactivity and interactions with other molecules. The compound can inhibit certain enzymatic activities or disrupt cellular processes, depending on its application.

Comparison with Similar Compounds

2,3-Dibromopropyl methylphosphonate can be compared with other similar compounds, such as:

    Tris(2,3-dibromopropyl) phosphate: Another brominated flame retardant with similar applications but different chemical structure.

    2,3-Dibromopropyl isocyanurate: A compound with similar bromine content but different functional groups and applications.

Uniqueness: this compound is unique due to its specific combination of bromine atoms and a methylphosphonate group, which confer distinct chemical properties and reactivity compared to other brominated compounds.

Properties

CAS No.

114176-70-4

Molecular Formula

C4H8Br2O3P-

Molecular Weight

294.89 g/mol

IUPAC Name

2,3-dibromopropoxy(methyl)phosphinate

InChI

InChI=1S/C4H9Br2O3P/c1-10(7,8)9-3-4(6)2-5/h4H,2-3H2,1H3,(H,7,8)/p-1

InChI Key

JMHFFXFNGJDCEN-UHFFFAOYSA-M

Canonical SMILES

CP(=O)([O-])OCC(CBr)Br

Origin of Product

United States

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